molecular formula C28H60N2O4Si B009661 N-Octadecyl-N'-[3-(triethoxysilyl)propyl]urea CAS No. 106868-86-4

N-Octadecyl-N'-[3-(triethoxysilyl)propyl]urea

Cat. No. B009661
M. Wt: 516.9 g/mol
InChI Key: IOSZSVPLVNULBK-UHFFFAOYSA-N
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Description

N-Octadecyl-N’-[3-(triethoxysilyl)propyl]urea is a chemical compound with the molecular formula C28H60N2O4Si . It has a molecular weight of 516.87 g/mol .


Synthesis Analysis

The synthesis of N-Octadecyl-N’-[3-(triethoxysilyl)propyl]urea involves the reaction of 3-aminopropyltriethoxysilane with octadecylisocyanate . This reaction is exothermic and raises the temperature of the solution to 110°C . After cooling to ambient temperature, a waxy white solid is obtained .


Molecular Structure Analysis

The molecular structure of N-Octadecyl-N’-[3-(triethoxysilyl)propyl]urea consists of a long alkyl chain (octadecyl), a urea group, and a triethoxysilyl group . The presence of these functional groups gives the compound its unique properties .


Chemical Reactions Analysis

The primary chemical reaction involved in the synthesis of N-Octadecyl-N’-[3-(triethoxysilyl)propyl]urea is the reaction between 3-aminopropyltriethoxysilane and octadecylisocyanate . This reaction is a type of urethane formation, which involves the reaction of an isocyanate with an amine to form a urea .


Physical And Chemical Properties Analysis

N-Octadecyl-N’-[3-(triethoxysilyl)propyl]urea is a waxy white solid at room temperature . It has a molecular weight of 516.87 g/mol . Further physical and chemical properties such as density, melting point, and boiling point were not found in the search results.

Safety And Hazards

The safety data sheet for N-Octadecyl-N’-[3-(triethoxysilyl)propyl]urea indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . In case of contact with eyes, it is recommended to rinse immediately with plenty of water and seek medical advice .

properties

IUPAC Name

1-octadecyl-3-(3-triethoxysilylpropyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H60N2O4Si/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-25-29-28(31)30-26-24-27-35(32-6-2,33-7-3)34-8-4/h5-27H2,1-4H3,(H2,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSZSVPLVNULBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)NCCC[Si](OCC)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H60N2O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10603708
Record name N-Octadecyl-N'-[3-(triethoxysilyl)propyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10603708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Octadecyl-N'-[3-(triethoxysilyl)propyl]urea

CAS RN

106868-86-4
Record name N-Octadecyl-N'-[3-(triethoxysilyl)propyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10603708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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